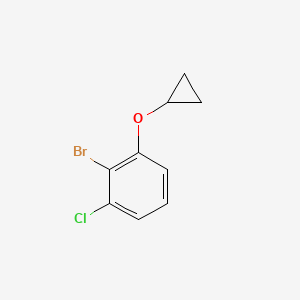
11-(2,2-Dimethylpropyl)henicosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(2,2-Dimethylpropyl)henicosane is a chemical compound with the molecular formula C26H54 and a molecular weight of 366.71 g/mol . It is a long-chain hydrocarbon with a specific structure that includes a 2,2-dimethylpropyl group attached to the 11th carbon of a henicosane chain. This compound is known for its unique physical and chemical properties, making it of interest in various scientific fields.
准备方法
The synthesis of 11-(2,2-Dimethylpropyl)henicosane typically involves organic synthesis techniques. One common method includes the alkylation of henicosane with 2,2-dimethylpropyl halide under specific reaction conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
11-(2,2-Dimethylpropyl)henicosane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
11-(2,2-Dimethylpropyl)henicosane has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and their reactivity. It also serves as a model compound in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activity and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive molecules.
作用机制
The mechanism of action of 11-(2,2-Dimethylpropyl)henicosane involves its interaction with molecular targets and pathways within a given system. In biological systems, it may interact with cell membranes, affecting their fluidity and permeability. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical reactions, biological studies, or industrial processes .
相似化合物的比较
11-(2,2-Dimethylpropyl)henicosane can be compared with other similar long-chain hydrocarbons, such as:
Henicosane: A straight-chain hydrocarbon with the formula C21H44. Unlike this compound, it lacks the 2,2-dimethylpropyl group, resulting in different physical and chemical properties.
2,2-Dimethylpropylhenicosane: Another derivative with a similar structure but different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
55282-10-5 |
|---|---|
分子式 |
C26H54 |
分子量 |
366.7 g/mol |
IUPAC 名称 |
11-(2,2-dimethylpropyl)henicosane |
InChI |
InChI=1S/C26H54/c1-6-8-10-12-14-16-18-20-22-25(24-26(3,4)5)23-21-19-17-15-13-11-9-7-2/h25H,6-24H2,1-5H3 |
InChI 键 |
JOPYPDXSWNGCTB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCCCC)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


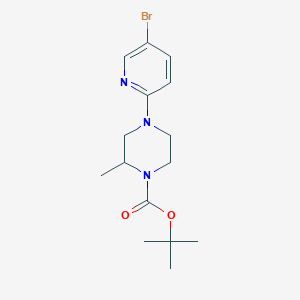
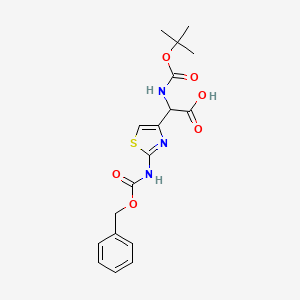
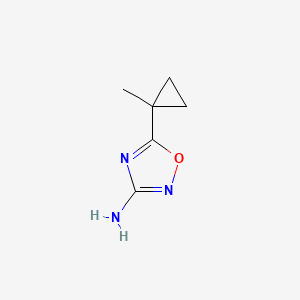
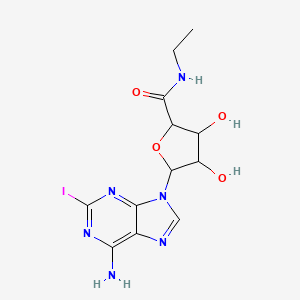
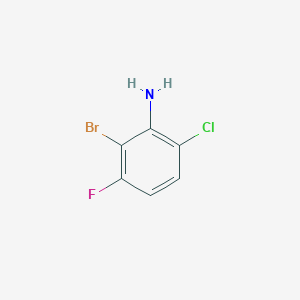
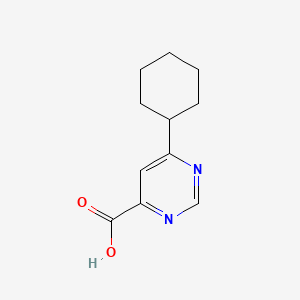
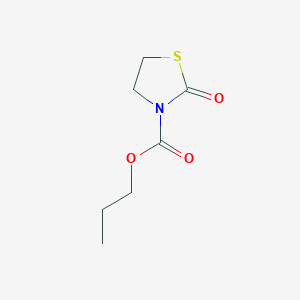
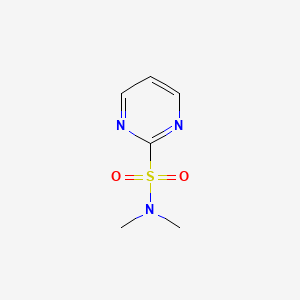
![1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate](/img/structure/B13970898.png)
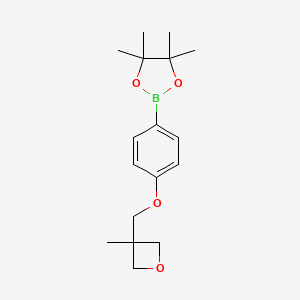
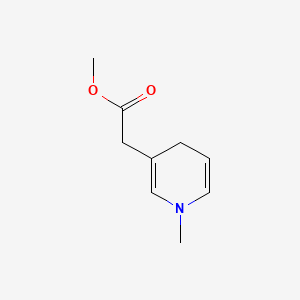

![4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
